N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide
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Description
N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-(4-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)phenyl)acetamide is the pyruvate kinase enzyme . This enzyme plays a crucial role in the glycolytic pathway, catalyzing the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP.
Mode of Action
This compound acts as an activator of the pyruvate kinase enzyme . By enhancing the activity of this enzyme, the compound promotes the conversion of PEP to pyruvate, thereby driving the glycolytic pathway forward and increasing the production of ATP.
Biochemical Pathways
The activation of pyruvate kinase by this compound affects the glycolytic pathway . This pathway is responsible for the breakdown of glucose, providing energy in the form of ATP and producing metabolic intermediates for other biochemical pathways. By enhancing pyruvate kinase activity, the compound can increase the efficiency of glycolysis and the production of ATP.
Pharmacokinetics
The compound is provided in the form ofamorphous and crystalline hemisulfate salt forms , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The activation of pyruvate kinase by this compound can have several molecular and cellular effects. It can increase the production of ATP, providing energy for cellular processes. Additionally, it can influence other biochemical pathways that are linked to glycolysis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the activity of the pyruvate kinase enzyme and, consequently, the efficacy of the compound. The presence of other substances, such as inhibitors or activators of the enzyme, can also impact the compound’s action .
Properties
IUPAC Name |
N-[4-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(27)24-19-9-7-18(8-10-19)22(28)25-11-13-26(14-12-25)23(29)21-15-20(21)17-5-3-2-4-6-17/h2-10,20-21H,11-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFBXUQWINNVBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.